Defactinib

Description

What is Defactinib?

This compound, a new drug, blocks substances (proteins in the body) called focal adhesionkinase. FAK inhibitors are drugs that block these proteins.

This compound, an oral bioavailable small-molecule focal adhesionkinase kinase inhibitor (FAK), has potential antiangiogenic and antineoplastic properties.

For the treatment of Malignant Pleural Mesothelioma, this compound was investigated.

Mechanism of action of this compound

Focal adhesionkinase is a non-receptor-tyrosine-kinase kinase. It plays a vital role in many oncogenic pathways.

This compound is dose-dependent and inhibits FAK autophosphorylation. However, it is less effective against PYK2. Although it restores the chemosensitivity to taxane-resistant cells, this compound is not cytotoxic. It is orally bioavailable and inhibits FAK.

This compound blocks FAK activation, preventing integrin-mediated activation in several downstream signal transduction pathways. This may include those involving RAS/MEK/ERK or PI3K/Akt. It also inhibits tumor cell migration, proliferation, and survival. The signal transducer for Integrins, the tyrosine-kinase FAK, is activated by binding to ECM integrins. However, it can be activated and upregulated in different types of tumor cells.

Bioactivity of this compound

Combining this compound paclitaxel decreases cell proliferation and increases apoptosis of SKOV3ip1, SKOV3TR, and HeyA8 cells. This compound (50mg/kg p.o. Enhances tumor growth inhibition with paclitaxel

Uses of this compound

Effective FAK inhibitor. Prevents tumor dissemination and invasion; preferentially targets cancer stem cell models in mouse xenograft models.

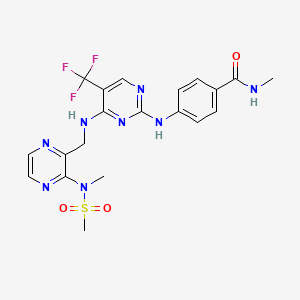

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLMVFUGMHIOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025937 | |

| Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073154-85-4 | |

| Record name | Defactinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defactinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFACTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Defactinib: A Technical Guide to Downstream Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defactinib (VS-6063) is a potent, selective, and orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] As a non-receptor tyrosine kinase, FAK is a critical mediator of signal transduction from integrins and growth factor receptors, playing a central role in cell survival, proliferation, migration, and invasion.[3][4] Overexpression and constitutive activation of FAK are common in numerous solid tumors and are associated with malignant progression and resistance to therapy.[3][5] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of FAK and Pyk2, with an IC50 of approximately 0.6 nM for both.[2] The primary molecular consequence of this compound binding is the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397).[6][7] This autophosphorylation event is the crucial initial step for FAK activation, as it creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs). The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, creating a scaffold for the assembly of a multi-protein signaling complex that activates downstream pathways. By preventing Y397 phosphorylation, this compound effectively dismantles this signaling hub, leading to a cascade of downstream effects.

In pancreatic ductal adenocarcinoma (PDAC) cells, treatment with 10 μM this compound for 2 hours resulted in reduced phosphorylation of FAK at both the Y397 autophosphorylation site and the Y925 site, which is involved in GRB2 binding and MAPK pathway activation.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]

- 6. researchgate.net [researchgate.net]

- 7. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

Defactinib's Impact on the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defactinib (VS-6063) is an orally bioavailable, potent, and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK, a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival, making it a key target in oncology.[2] Its signaling is intricately linked with numerous oncogenic pathways, most notably the PI3K/AKT pathway. Overexpression and constitutive activation of FAK are common in various cancers and are associated with tumor progression and resistance to therapy.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its modulatory effects on the PI3K/AKT signaling pathway. We will explore the preclinical and clinical data, detail relevant experimental protocols, and present visual models of the signaling cascades and experimental workflows.

Introduction to this compound and the FAK-PI3K/AKT Axis

Focal Adhesion Kinase (FAK) is a key signaling molecule that integrates signals from the extracellular matrix and growth factor receptors to regulate essential cellular processes.[2] One of the crucial downstream pathways influenced by FAK is the PI3K/AKT pathway, which is a central regulator of cell growth, survival, and metabolism. The hyperactivation of the PI3K/AKT pathway is one of the most frequent occurrences in human cancers.[4]

This compound is a small molecule inhibitor that targets FAK and Pyk2 with high potency, exhibiting an IC50 of 0.6 nM for both kinases.[1] By inhibiting FAK, this compound disrupts the downstream signaling cascades, including the PI3K/AKT pathway, thereby impeding tumor cell migration, proliferation, and survival.[3] This has positioned this compound as a promising therapeutic agent, particularly in combination with other targeted therapies, to overcome resistance mechanisms.

Mechanism of Action: How this compound Modulates PI3K/AKT Signaling

This compound's primary mechanism of action is the inhibition of FAK autophosphorylation at tyrosine 397 (Y397). This phosphorylation event is a critical step in FAK activation, creating a binding site for SH2 domain-containing proteins, including the p85 regulatory subunit of PI3K. The recruitment of PI3K to FAK at the cell membrane leads to the activation of the PI3K catalytic subunit (p110), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably AKT.

By inhibiting FAK phosphorylation, this compound prevents the recruitment and activation of PI3K, thereby blocking the entire downstream signaling cascade. Research in esophageal squamous cell carcinoma (ESCC) has shown that this compound induces the dissociation of PI3K from FAK in a dose- and time-dependent manner, leading to a blockade of AKT signaling.[5]

Quantitative Data on this compound's Efficacy

The efficacy of this compound, both as a monotherapy and in combination, has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TT | Thyroid Cancer | 1.98 | [1] |

| K1 | Thyroid Cancer | 10.34 | [1] |

| HeLa | Cervical Cancer | ~5 | [6] |

| SiHa | Cervical Cancer | ~5 | [6] |

| CaSki | Cervical Cancer | ~5 | [6] |

| MDA-MB-231 | Breast Cancer | 0.281 | [7] |

| SkBr3 | Breast Cancer | >10 | [7] |

| UTE1 | Endometrial Cancer | 1.7 - 3.8 | [8] |

| UTE3 | Endometrial Cancer | 1.7 - 3.8 | [8] |

| UTE10 | Endometrial Cancer | 1.7 - 3.8 | [8] |

| UTE11 | Endometrial Cancer | 1.7 - 3.8 | [8] |

Table 2: Clinical Efficacy of this compound in Combination with Avutometinib in Recurrent Low-Grade Serous Ovarian Cancer (RAMP 201 Trial)

| Parameter | Overall Population (n=115) | KRAS-mutant (n=58) | KRAS wild-type (n=57) | Reference |

| Objective Response Rate (ORR) | 31% | 44% | 17% | [2] |

| - Complete Response (CR) | 2% | 4% | 0% | [2] |

| - Partial Response (PR) | 29% | 40% | 17% | [2] |

| Median Duration of Response (DOR) | 31.1 months | 31.1 months | 9.2 months | [2] |

| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on the PI3K/AKT pathway.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from the manufacturer's instructions and is a common method for assessing cell viability.

Objective: To determine the number of viable cells in culture after treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

This compound (solubilized in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined using a non-linear regression analysis.

Western Blotting for Phosphorylated AKT (p-AKT)

Objective: To detect the levels of phosphorylated AKT (Ser473) and total AKT in cell lysates following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-AKT

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to normalize for protein loading.

Co-Immunoprecipitation of FAK and PI3K

Objective: To determine the interaction between FAK and the p85 subunit of PI3K and the effect of this compound on this interaction.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer

-

Anti-FAK antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-p85 (PI3K) antibody for Western blotting

-

Anti-FAK antibody for Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-FAK antibody or a control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the p85 subunit of PI3K and FAK.

Resistance Mechanisms and Combination Therapies

While this compound shows promise, resistance can emerge. One key mechanism of resistance to FAK inhibitors is the compensatory activation of receptor tyrosine kinases (RTKs), such as HER2 and EGFR.[7] This can lead to the reactivation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, independent of FAK's kinase activity.[7]

This has led to the exploration of combination therapies. The combination of this compound with the RAF/MEK inhibitor avutometinib has shown significant clinical activity in low-grade serous ovarian cancer, particularly in patients with KRAS mutations.[2][10] The rationale for this combination is that FAK activation can be a resistance mechanism to RAF/MEK inhibition.

Conclusion

This compound is a potent FAK inhibitor that effectively modulates the PI3K/AKT signaling pathway, a key driver of tumorigenesis. By preventing the FAK-mediated activation of PI3K, this compound leads to the suppression of downstream AKT signaling, resulting in reduced cancer cell proliferation and survival. While resistance can occur through the compensatory activation of other signaling pathways, combination strategies, such as with RAF/MEK inhibitors, have shown significant promise in clinical trials. Further research into the intricate crosstalk between FAK and other oncogenic pathways will continue to refine the clinical application of this compound and improve patient outcomes.

References

- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound inhibits PYK2 phosphorylation of IRF5 and reduces intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetovariancancer.org.uk [targetovariancancer.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. Avutometinib plus this compound Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]

- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 9. Efficacy and Safety of Avutometinib ± this compound in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Defactinib in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Defactinib, a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK), is emerging as a promising therapeutic agent that extends beyond direct anti-tumor effects to actively remodel the tumor microenvironment (TME). By targeting FAK, a critical non-receptor tyrosine kinase, this compound disrupts key signaling pathways that govern the interplay between cancer cells and the surrounding stromal and immune components. This technical guide provides an in-depth analysis of this compound's mechanism of action within the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. Evidence suggests that this compound can alleviate the immunosuppressive nature of the TME, enhance anti-tumor immunity, and reduce fibrosis, positioning it as a valuable component of combination cancer therapies.

Introduction: Targeting the Tumor Microenvironment with this compound

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts, or CAFs), immune cells, the extracellular matrix (ECM), and various signaling molecules.[1][2] This intricate network plays a pivotal role in tumor progression, metastasis, and resistance to therapy.[1][2] Focal Adhesion Kinase (FAK) is a central mediator in the communication between cancer cells and their microenvironment.[1][2] Overexpressed in numerous cancers, FAK signaling is integral to cell adhesion, migration, proliferation, and survival.[1]

This compound (VS-6063) is a small molecule inhibitor that targets the ATP-binding site of FAK, thereby blocking its kinase activity.[2][3] This inhibition disrupts the downstream signaling cascades, leading to a multifaceted modulation of the TME. This guide will explore the core mechanisms by which this compound exerts its effects on the key components of the TME.

Mechanism of Action: FAK Signaling Inhibition

This compound's primary mechanism of action is the inhibition of FAK, a non-receptor tyrosine kinase that plays a crucial role in integrin and growth factor receptor signaling.[1] FAK activation is a key step in the transduction of signals from the extracellular matrix to the cell, influencing a variety of cellular processes that are critical for tumor growth and survival.[1] By inhibiting FAK, this compound disrupts these signaling pathways, which can lead to reduced cancer cell survival and invasiveness.[1]

The downstream effects of FAK inhibition by this compound include the modulation of the PI3K/Akt and Ras/MEK/ERK pathways, both of which are central to cancer cell proliferation and survival.[2]

Modulation of the Immune Microenvironment

A key aspect of this compound's activity is its ability to convert an immunosuppressive TME into one that is more conducive to an anti-tumor immune response. This is achieved through its effects on various immune cell populations.

Reprogramming Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages are a major component of the immune infiltrate in many cancers and can exist in two main polarized states: the anti-tumor M1 phenotype and the pro-tumor M2 phenotype. The TME often promotes the M2 phenotype, which contributes to immunosuppression and tumor progression. Preclinical studies have shown that FAK inhibition can reduce the number of immunosuppressive M2-like TAMs.[4][5] Clinical data from a phase I trial of this compound in combination with pembrolizumab and gemcitabine in pancreatic cancer patients showed a decrease in macrophages in paired tumor biopsies following treatment.[6]

Enhancing Cytotoxic T Lymphocyte (CTL) Activity

The effectiveness of immunotherapies often depends on the infiltration and activity of cytotoxic T lymphocytes (CD8+ T cells) within the tumor. This compound has been shown to increase the infiltration of these crucial anti-tumor immune cells. A randomized phase II trial in resectable pancreatic ductal adenocarcinoma (PDAC) found that the combination of this compound and pembrolizumab resulted in a significant increase in CD8+ T-cell infiltration compared to pembrolizumab alone.[1] Furthermore, preclinical studies have demonstrated that FAK inhibition can stimulate the proliferation of CD8+ cytotoxic T cells.[7]

Quantitative Impact on Immune Cell Populations

The following tables summarize the quantitative changes observed in immune cell populations in the TME following treatment with this compound, based on available preclinical and clinical data.

| Preclinical Data (Mouse Models) | |

| Parameter | Observation |

| F4/80+ Macrophages | Decreased percentage of marker-positive area in PDAC tissue.[4][5] |

| CD206+ (M2-like) Macrophages | Decreased percentage of marker-positive area in PDAC tissue.[4][5] |

| GR1+ Granulocytes | Decreased number of cells per cm² of PDAC tissue.[4][5] |

| Tumor-Infiltrating MDSCs | Decreased numbers in orthotopic pancreatic tumors.[5] |

| CD206+ TAMs | Decreased numbers in orthotopic pancreatic tumors.[5] |

| CD4+ FOXP3+ Tregs | Decreased numbers in orthotopic pancreatic tumors.[5] |

| Infiltrating OT-I (CD8+) T cells | 4.7-fold increase in PDAC tumor tissue.[4] |

| Clinical Data (Pancreatic Ductal Adenocarcinoma) | |

| Parameter | Observation |

| CD8+ T-cell Percentage | 5.44-fold average increase with this compound + Pembrolizumab vs. 2.01-fold with Pembrolizumab alone.[1] |

| Macrophage Infiltration | Decreased in paired biopsies post-treatment.[6] |

| M1 Macrophage Expression | Higher with this compound + Pembrolizumab vs. Pembrolizumab alone.[1] |

Impact on the Stromal Microenvironment

The stromal compartment of the TME, particularly cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), creates a physical and biochemical barrier that promotes tumor growth and impedes therapeutic efficacy.

Targeting Cancer-Associated Fibroblasts (CAFs)

CAFs are key contributors to the desmoplastic reaction in many solid tumors, producing excessive amounts of ECM components and creating a dense, fibrotic stroma. This fibrosis can physically impede the infiltration of immune cells and the delivery of therapeutic agents. This compound has been shown to modulate the activity of CAFs. In a clinical study, treatment with this compound and pembrolizumab was associated with lower fibroblast infiltration in PDAC patients.[1] This was correlated with higher CD8+ T-cell infiltration, suggesting that by reducing the CAF population, this compound helps to create a more immune-permissive environment.[1]

Remodeling the Extracellular Matrix (ECM)

FAK signaling is crucial for the synthesis and deposition of ECM proteins, such as collagen. The resulting fibrosis increases tissue stiffness, which can promote tumor cell invasion and metastasis. Preclinical studies have demonstrated that FAK inhibition can dramatically reduce tumor fibrosis.[4] This reduction in ECM deposition can lead to a "softer" tumor, which may be more accessible to both immune cells and anti-cancer drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on the tumor microenvironment. These are representative protocols and may require optimization for specific experimental conditions.

Immunohistochemistry (IHC) for FAP in Tumor Tissue

Objective: To visualize and quantify the presence of Fibroblast Activation Protein (FAP)-positive cancer-associated fibroblasts in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

-

FFPE tumor tissue sections (5 µm) on charged slides

-

Xylene or a xylene substitute for deparaffinization

-

Ethanol series (100%, 95%, 70%) for rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%) for blocking endogenous peroxidase

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-FAP monoclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Transfer to 100% ethanol (2 x 3 minutes).

-

Transfer to 95% ethanol (1 x 3 minutes).

-

Transfer to 70% ethanol (1 x 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated citrate buffer (pH 6.0) and incubate in a water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-FAP antibody (diluted in blocking buffer) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate sections with DAB substrate solution until desired stain intensity develops.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with water.

-

Dehydrate through an ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Flow Cytometry for Immune Cell Profiling in Tumors

Objective: To quantify the populations of various immune cells (TAMs, CTLs, etc.) within a single-cell suspension derived from tumor tissue.

Materials:

-

Fresh tumor tissue

-

RPMI-1640 medium

-

Collagenase D, Hyaluronidase, DNase I

-

Fetal Bovine Serum (FBS)

-

ACK lysis buffer (for red blood cell lysis)

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, F4/80, CD206, CD3, CD8, FOXP3)

-

Viability dye (e.g., DAPI, Propidium Iodide)

Procedure:

-

Tumor Digestion:

-

Mince fresh tumor tissue into small pieces.

-

Digest the tissue in a solution of Collagenase D, Hyaluronidase, and DNase I in RPMI-1640 at 37°C for 30-60 minutes with agitation.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Red Blood Cell Lysis:

-

Pellet the cells and resuspend in ACK lysis buffer for 5 minutes at room temperature.

-

Quench the lysis with excess RPMI-1640 with FBS.

-

-

Cell Staining:

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 15 minutes on ice.

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire data on a flow cytometer.

-

Conclusion and Future Directions

This compound's ability to modulate the tumor microenvironment represents a significant advancement in cancer therapy. By inhibiting FAK, this compound not only exerts direct anti-tumor effects but also transforms the TME from an immunosuppressive and fibrotic state to one that is more permissive to anti-tumor immunity. The quantitative data from both preclinical and clinical studies strongly support its role in increasing cytotoxic T-cell infiltration and reducing pro-tumorigenic macrophage and fibroblast populations.

The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other FAK inhibitors on the TME. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy and exploring novel combination strategies to further enhance its efficacy. The continued exploration of FAK inhibition holds great promise for improving outcomes for patients with a wide range of solid tumors.

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, Pembrolizumab, and Gemcitabine in Patients with Advanced Treatment Refractory Pancreatic Cancer: A Phase I Dose Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase I study of this compound combined with pembrolizumab and gemcitabine in patients with advanced cancer. - ASCO [asco.org]

- 7. FAK/PYK2 inhibitors this compound and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Defactinib's Impact on Cancer Cell Migration and Invasion: A Technical Guide

Executive Summary: The progression of cancer is frequently marked by the migration and invasion of tumor cells, leading to metastasis, the primary cause of cancer-related mortality. A key regulator of these processes is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in numerous cancers and is associated with poor prognosis.[1][2] Defactinib (VS-6063) is a potent, selective, and orally active small-molecule inhibitor of FAK and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[2] By targeting the ATP-binding site of FAK, this compound effectively inhibits its kinase activity, disrupting downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cancer cell motility, and detailed protocols for the key assays used to evaluate its efficacy.

Introduction: The Role of FAK in Cancer Metastasis

Focal Adhesion Kinase (FAK) is a critical signaling protein that integrates signals from the extracellular matrix (ECM) via transmembrane receptors called integrins, and from growth factor receptors.[4] This integration is central to the regulation of cell adhesion, proliferation, survival, and motility. In the context of cancer, the deregulation and overexpression of FAK are common events that facilitate tumor progression and metastasis.[4]

Upon integrin clustering at sites of cell-matrix contact, FAK is recruited and activated through autophosphorylation at the Tyrosine-397 (Y397) site.[1] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex that phosphorylates a host of downstream substrates. This cascade triggers multiple signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways, which are fundamental drivers of the invasive and migratory phenotype of cancer cells.[3] Therefore, inhibiting FAK presents a compelling therapeutic strategy to impede metastasis.[2]

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor of FAK's kinase activity.[1] By binding to the kinase domain, it prevents the autophosphorylation of FAK at Y397, which is the requisite first step for its full activation.[1] This blockade abrogates the recruitment and activation of Src and subsequently halts the phosphorylation of downstream signaling molecules. The result is a comprehensive disruption of the signaling network that governs the cytoskeletal rearrangements, focal adhesion turnover, and expression of genes necessary for cell migration and invasion.[5][6] Studies have demonstrated that this compound treatment leads to a dose-dependent reduction in the phosphorylation of FAK and its key downstream effectors, such as P130Cas and paxillin.[5]

Core Signaling Pathways Modulated by this compound

The primary mechanism by which this compound impairs cell migration and invasion is through the disruption of the FAK signaling cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Quantitative Impact of this compound on Cell Migration and Invasion

The efficacy of this compound in suppressing the malignant phenotype of cancer cells has been quantified in numerous preclinical studies. The following tables summarize key findings across various cancer cell types and assays.

Table 1: In Vitro Inhibition of Cell Proliferation by this compound

| Cell Line(s) | Cancer Type | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Suit-2 & others | Pancreatic Ductal Adenocarcinoma | Proliferation Assay | 2.0 - 5.0 µM | [1] |

| TT | Thyroid Cancer | Viability Assay | 1.98 µM |

| K1 | Thyroid Cancer | Viability Assay | 10.34 µM | |

Table 2: In Vitro Inhibition of Cancer Cell Motility by this compound

| Cell Line(s) | Cancer Type | Assay Type | Effect | Reference |

|---|---|---|---|---|

| JIMT-1 | Breast Cancer | Tube Formation | IC50 = 73.7 nM | [7] |

| MDA-MB-231 | Breast Cancer | Tube Formation | IC50 = 152.0 nM | [7] |

| Suit-2, PDAC1 | Pancreatic Cancer | Scratch Assay | Significantly hampered migration at 1 µM | [1] |

| JIMT-1, MDA-MB-231 | Breast Cancer | Cell Motility Assay | Reduced cell motility | [5] |

| Melanoma Cell Lines | Melanoma | Wound Healing Assay | 30-50% reduction in migration speed |[8] |

Table 3: In Vitro Inhibition of FAK Phosphorylation by this compound

| Cell Line(s) | Cancer Type | Treatment | Effect | Reference |

|---|---|---|---|---|

| PDAC Cell Lines | Pancreatic Cancer | 10 µM for 2h | Reduced phosphorylation at Y397 & Y925 | [1] |

| JIMT-1, MDA-MB-231 | Breast Cancer | Not specified | Reduced phosphorylation of FAK, P130Cas, Paxillin |[5] |

Detailed Experimental Protocols

Standardized in vitro assays are crucial for evaluating the impact of therapeutic agents like this compound on cancer cell migration and invasion. Below are detailed protocols for the most common methodologies.

Wound Healing (Scratch) Assay

This assay measures collective, two-dimensional cell migration.

Protocol Steps:

-

Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.[9]

-

Monolayer Formation: Incubate cells at 37°C and 5% CO₂ until they reach approximately 90-100% confluency.[9] If desired, treat with a proliferation inhibitor like Mitomycin C to ensure gap closure is due to migration, not cell division.[10]

-

Creating the Wound: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[9]

-

Washing: Gently wash the well twice with Phosphate-Buffered Saline (PBS) or serum-free media to remove detached cells and debris.[9]

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Image Acquisition: Immediately place the plate on an inverted microscope equipped with a camera and environmental chamber. Capture the first image at time 0.[9]

-

Time-Lapse Microscopy: Acquire images of the same wound fields at regular intervals (e.g., every 2-6 hours) for 24-48 hours, or until the wound in the control group is closed.[10]

-

Data Analysis: Use image analysis software (e.g., ImageJ with MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.[11]

Workflow Diagram:

Transwell Migration Assay

This assay quantifies the chemotactic ability of cells to move through a porous membrane.

Protocol Steps:

-

Rehydration: Place Transwell inserts (typically 8 µm pore size for cancer cells) into the wells of a 24-well plate. Add serum-free media to the top and bottom chambers and incubate for at least 1 hour at 37°C to rehydrate the membrane.[10]

-

Chemoattractant: Aspirate the rehydration media. Add 600 µL of media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the bottom chamber.[10]

-

Cell Preparation: Harvest cells, wash, and resuspend them in serum-free or low-serum (e.g., 0.5% FBS) media at a concentration of 1 x 10⁵ cells/100 µL.[10]

-

Cell Seeding: Carefully add 100 µL of the cell suspension to the top chamber of the Transwell insert. Ensure no air bubbles are trapped beneath the membrane.[10]

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migratory capacity (typically 16-24 hours).[10]

-

Removal of Non-migrated Cells: Carefully remove the insert from the well. Use a cotton-tipped swab to gently wipe the inside of the insert to remove cells that have not migrated through the pores.[10]

-

Fixation: Place the insert into a new well containing a fixing solution (e.g., 4% paraformaldehyde or 70% ethanol) for 10-15 minutes.[10]

-

Staining: Wash the insert in PBS. Place it in a well containing a staining solution, such as 0.1% Crystal Violet, for 10-20 minutes.[10]

-

Washing & Drying: Wash the insert thoroughly with water to remove excess stain and allow it to air dry.

-

Quantification: Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view (e.g., 4-5 fields at 20x magnification).

Matrigel Invasion Assay

This is a modification of the Transwell migration assay that measures the ability of cells to degrade and move through an extracellular matrix barrier, mimicking in vivo invasion.

Protocol Steps: The protocol is identical to the Transwell Migration Assay with the addition of one crucial initial step:

-

Matrigel Coating: a. Thaw Matrigel Basement Membrane Matrix on ice overnight at 4°C. Keep all reagents and pipette tips cold to prevent premature gelling.[10] b. Dilute the Matrigel with sterile, ice-cold, serum-free medium to the desired concentration (e.g., 200 µg/mL).[10] c. Gently add 50-100 µL of the diluted Matrigel solution to the top chamber of a cold Transwell insert, ensuring the entire membrane surface is covered.[10] d. Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.[10]

-

Proceed with Steps 1-10 from the Transwell Migration Assay protocol, seeding the cells on top of the solidified Matrigel layer. Note that incubation times for invasion assays are typically longer (24-72 hours) than for migration assays.[12]

Workflow Diagram:

Conclusion

This compound demonstrates significant efficacy in inhibiting cancer cell migration and invasion by targeting the central signaling node, FAK. Its ability to block FAK autophosphorylation leads to the collapse of downstream pro-migratory signaling through pathways such as PI3K/Akt and Ras/MEK/ERK. Preclinical quantitative data consistently show that this compound reduces cell motility at nanomolar to low-micromolar concentrations across various cancer types. The standardized in vitro assays detailed herein provide a robust framework for further investigation into the anti-metastatic potential of FAK inhibitors. The continued clinical and preclinical evaluation of this compound, both as a monotherapy and in combination with other agents, holds promise for developing new strategies to combat metastatic disease.[1][4][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. letswinpc.org [letswinpc.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]

- 6. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Defactinib: A FAK Inhibitor in Solid Tumor Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to Defactinib

This compound (formerly VS-6063) is an orally bioavailable, selective, and ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Developed by Verastem Oncology, this compound targets a critical signaling node involved in cancer cell proliferation, survival, migration, and the modulation of the tumor microenvironment.[3][4][5] FAK is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors, and its activity is associated with tumor progression, metastasis, and resistance to therapy.[3][6] Preclinical research has demonstrated this compound's potential as a monotherapy and in combination with other agents across several solid tumor types, including ovarian cancer, non-small cell lung cancer (NSCLC), pancreatic cancer, and mesothelioma.[3][5]

The FAK Signaling Pathway

Focal Adhesion Kinase is a key mediator of signaling from the extracellular matrix (ECM) through integrin receptors. Upon integrin clustering and activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. Subsequent Src-mediated phosphorylation of other tyrosine residues on FAK leads to the full activation of the kinase and the recruitment of a multitude of downstream signaling proteins. These interactions trigger cascades that regulate essential cellular processes, including cell survival through the PI3K/Akt pathway and proliferation via the RAS/MEK/ERK pathway.[1][4] By inhibiting FAK, this compound disrupts these oncogenic signaling networks.

Preclinical Efficacy of this compound in Solid Tumors

This compound has been evaluated across a range of solid tumor models, demonstrating significant anti-tumor activity both as a single agent and in combination therapies. The following tables summarize key quantitative data from these preclinical studies.

Table 1: In Vitro Efficacy of this compound in Endometrioid Endometrial Cancer (EEC) Cell Lines

| Cell Line | This compound IC50 (µM) |

| UTE2 | Not Reached |

| UTE3 | ~2.5 (Estimated) |

| UTE10 | 1.7 - 3.8 |

| UTE12 | ~3.0 (Estimated) |

| UTE14 | ~3.8 (Estimated) |

| Data derived from graphical representations in Hartwich et al.[7] |

Table 2: In Vivo Efficacy of this compound in Combination with Avutometinib in a Low-Grade Serous Ovarian Cancer (LGSOC) Organoid Model

| Treatment Group | Effect |

| Avutometinib + this compound | Synergistic (Combination Index = 0.53) |

| Avutometinib + this compound (in vivo) | Tumor regression in 5 out of 6 animals |

| Avutometinib alone (in vivo) | Tumor growth inhibition (no regression) |

| FAK inhibitor alone (in vivo) | Tumor growth inhibition (no regression) |

| Source: AACR Journals, Abstract 6368.[8] |

Table 3: In Vivo Efficacy of this compound in Combination with Avutometinib in a Patient-Derived Xenograft (PDX) Model of Low-Grade Serous Ovarian Cancer (LGSOC)

| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Control) |

| Control | 20 | - |

| VS-4718 (FAK inhibitor) | 35 | p < 0.0001 |

| Avutometinib | > 60 | p < 0.0001 |

| Avutometinib + VS-4718 | > 60 | p < 0.0001 |

| Source: PubMed.[9] |

Table 4: Efficacy of this compound Combinations in Pancreatic Ductal Adenocarcinoma (PDAC) Models

| Combination | Model Type | Key Finding |

| This compound + Pembrolizumab + Gemcitabine | Preclinical Mouse Models | Significant tumor regression; decreased tumor desmoplasia and increased cytotoxic T cell infiltration.[6][10] |

| Avutometinib + this compound + Gemcitabine/Nab-paclitaxel | Preclinical PDAC Models | Synergistic antitumor activity, leading to tumor regression and prolonged survival.[11][12] |

Key Experimental Protocols

The preclinical evaluation of this compound involves a variety of standard and specialized laboratory techniques to assess its mechanism of action and anti-tumor efficacy.

Cell Viability Assays

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., SKOV3ip1 for ovarian cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13]

-

Treatment: Cells are treated with a range of concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 96 hours).[13]

-

Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active metabolism convert the MTT into a purple formazan product.

-

Measurement: The formazan is solubilized, and the absorbance is read using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Analysis: IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Western Blotting

-

Objective: To detect the levels of total and phosphorylated FAK (e.g., pFAK Tyr397) and downstream signaling proteins like ERK to confirm target engagement and pathway inhibition.

-

Methodology:

-

Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-pFAK, anti-FAK, anti-pERK, anti-ERK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the amount of protein present.[9]

-

In Vivo Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Human cancer cells or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, combination therapy). This compound is typically administered via oral gavage on a defined schedule (e.g., daily, 5 days on/2 days off).[9]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis.

-

Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the control group. Survival curves may also be generated.[9]

-

Immunohistochemistry (IHC)

-

Objective: To assess the expression and localization of specific proteins (biomarkers) within the tumor tissue from in vivo studies.

-

Methodology:

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin (FFPE).

-

Sectioning: Thin sections of the FFPE blocks are cut and mounted on microscope slides.

-

Antigen Retrieval: The slides are treated to unmask the antigenic sites.

-

Immunostaining: The sections are incubated with primary antibodies against proteins of interest, such as p-FAK (to confirm target inhibition) or Ki-67 (a marker of proliferation).[8]

-

Detection: A secondary antibody and a detection system are used to visualize the antibody-antigen binding, typically resulting in a colored product.

-

Analysis: The slides are examined under a microscope, and the intensity and percentage of stained cells are quantified to assess changes in biomarker levels between treatment groups.[14]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. letswinpc.org [letswinpc.org]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I study of this compound combined with pembrolizumab and gemcitabine in patients with advanced cancer. - ASCO [asco.org]

- 11. ascopubs.org [ascopubs.org]

- 12. onclive.com [onclive.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

Defactinib's Role in Overcoming Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a significant barrier to effective cancer treatment, leading to disease progression and poor patient outcomes. A key mechanism tumors exploit to evade the cytotoxic effects of chemotherapy is the upregulation of pro-survival signaling pathways. One such critical hub in this resistance network is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1] Defactinib (VS-6063), a potent and selective oral inhibitor of FAK and the structurally related Proline-rich Tyrosine Kinase 2 (PYK2), has emerged as a promising therapeutic agent to counteract this resistance.[2][3] By targeting FAK, this compound disrupts crucial signals that cancer cells rely on for survival, proliferation, and metastasis, thereby re-sensitizing them to conventional chemotherapeutic agents.[1][2] This technical guide provides an in-depth overview of FAK's role in chemoresistance and this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The Role of Focal Adhesion Kinase (FAK) in Chemoresistance

FAK is a central mediator of signaling from the extracellular matrix (ECM) via integrins, as well as from growth factor receptors.[4][5] Its overexpression and constitutive activation are common in various solid tumors, including ovarian, pancreatic, and non-small cell lung cancer (NSCLC), and are often associated with a poor prognosis.[1][6][7] FAK activation promotes chemoresistance through several downstream signaling cascades:

-

PI3K/Akt Pathway: FAK activates the PI3K/Akt pathway, a potent pro-survival cascade that inhibits apoptosis, allowing cancer cells to withstand the DNA damage induced by chemotherapy.[1]

-

RAS/MEK/ERK (MAPK) Pathway: This pathway, also activated by FAK, is crucial for cell proliferation and survival.[4] Upregulation of FAK is a key resistance mechanism in therapies targeting the MAPK pathway.[4]

-

YAP/TAZ Signaling: FAK is an upstream regulator of the Hippo pathway effectors YAP and TAZ.[1] Activation of YAP/TAZ is increasingly recognized as a major mechanism of both intrinsic and acquired resistance to various targeted therapies and chemotherapies.[8][9][10]

-

Tumor Microenvironment (TME) Modulation: FAK plays a critical role in the TME by influencing cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), contributing to a fibrotic and immunosuppressive environment that can impede drug delivery and efficacy.[1][5]

-

Cancer Stem Cells (CSCs): FAK signaling is implicated in the maintenance of CSCs, a subpopulation of tumor cells responsible for tumor recurrence and metastasis.[11][12][13] Standard chemotherapies often enrich the proportion of CSCs, while FAK inhibition has been shown to preferentially target this resistant population.[11][13]

This compound's Mechanism of Action

This compound is an ATP-competitive inhibitor that potently and selectively targets the kinase activity of FAK and PYK2.[2] By binding to the kinase domain, this compound prevents the autophosphorylation of FAK at the Tyr397 site, a critical step for its activation.[3] This inhibition blocks the recruitment of other signaling molecules like Src and PI3K, effectively shutting down the downstream pro-survival pathways.[1] The consequences of FAK inhibition by this compound include:

-

Inhibition of Cell Proliferation and Survival: By blocking PI3K/Akt and ERK signaling, this compound prevents tumor cell growth and induces apoptosis.[4]

-

Re-sensitization to Chemotherapy: this compound's inhibition of FAK-mediated survival signals lowers the threshold for chemotherapy-induced cell death. For example, it has been shown to overcome Y-box-binding protein 1 (YB-1)-mediated taxane and platinum resistance in an AKT-dependent manner in ovarian cancer models.[2][3]

-

Targeting Cancer Stem Cells: this compound can reduce the proportion of CSCs, potentially preventing tumor relapse and metastasis.[11][13]

-

Modulation of the Tumor Microenvironment: By targeting FAK in stromal cells, this compound can reduce fibrosis and enhance anti-tumor immune responses, making tumors more susceptible to other therapies.[1][5]

Preclinical Data on Overcoming Chemoresistance

Preclinical studies across various cancer models have demonstrated that this compound can synergize with standard-of-care chemotherapies to enhance their anti-tumor effects.

Quantitative Preclinical Data Summary

| Cancer Type | Model | Combination Agent | Key Findings | Reference |

| Ovarian Cancer | Taxane-resistant cell lines (TOV-21G, OV-7) | Paclitaxel | Synergistic inhibition of tumor cell proliferation/survival. | [11][13] |

| Ovarian Cancer | Xenograft | Paclitaxel | Combination resulted in 92.7% to 97.9% reductions in tumor weight. | [3] |

| Pancreatic Cancer | PDAC cell lines | Gemcitabine | Increased sensitivity to gemcitabine. | [2][3] |

| Pancreatic Cancer | PDAC cell lines | Paclitaxel | Combination of this compound and paclitaxel shows synergy. | [14] |

| Pancreatic Cancer | Orthotopic Xenograft | nab-Paclitaxel | Combination slowed tumor growth and improved overall survival compared to monotherapies. | [14] |

Detailed Experimental Protocols

-

Cell Culture: Human cancer cell lines (e.g., ovarian cancer lines TOV-21G, OV-7) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a dose-response matrix of this compound and a chemotherapeutic agent (e.g., paclitaxel) for 72-96 hours.

-

Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega) or MTT assay, which measures ATP content or metabolic activity, respectively.

-

Data Analysis: IC50 values are calculated for each drug alone. Synergy is quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy. Data is typically analyzed using software like CalcuSyn or CompuSyn.[11][13]

-

Cell Preparation: A suspension of 1x10^6 to 5x10^6 tumor cells in a 1:1 mixture of media and Matrigel is prepared for injection.

-

Tumor Implantation: The cell suspension is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD/SCID).

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, this compound, Chemotherapy, Combination).

-

Treatment Administration: this compound is administered orally (e.g., 50 mg/kg, BID), and the chemotherapeutic agent is administered as per standard protocols (e.g., paclitaxel at 10 mg/kg, intraperitoneally, weekly).[14]

-

Monitoring: Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored as indicators of toxicity.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot, IHC).[3]

Clinical Evidence of this compound in Combination Therapies

This compound has been evaluated in multiple clinical trials, primarily in combination with other agents, to overcome therapy resistance in heavily pretreated patient populations.

Quantitative Clinical Data Summary

| Trial ID (Cancer Type) | Combination Agents | Patient Population | Key Efficacy Data | Reference |

| FRAME / RAMP 201 (NCT03875820) (Low-Grade Serous Ovarian Cancer) | Avutometinib (RAF/MEK inhibitor) | Recurrent LGSOC, median 3 prior lines | Overall (n=115): ORR: 31%, mPFS: 12.9 months. KRAS-mutant: ORR: 44%, mPFS: 22.0 months. | [15][16][17] |

| RAMP 205 (NCT05669482) (Pancreatic Cancer) | Avutometinib + Gemcitabine + nab-Paclitaxel | 1st-line metastatic PDAC | At RP2D (n=12): ORR of 83% (10 PRs). | [18][19] |

| NCT02758587 (Pancreatic Cancer) | Pembrolizumab + Gemcitabine | Advanced, refractory PDAC | Refractory (n=20): DCR: 80%, mPFS: 3.6 months, mOS: 7.8 months. | [20][21] |

| NCT01778803 (Ovarian Cancer) | Paclitaxel | Recurrent, platinum-resistant | Phase 1b study confirmed a complete response (RECIST) in one patient. | [2][22] |

| NCT01951690 (KRAS-mutant NSCLC) | Monotherapy | Heavily pretreated (median 4 prior lines) | Modest activity: 15 of 55 patients (28%) met the 12-week PFS endpoint. | [23] |

ORR: Objective Response Rate; mPFS: median Progression-Free Survival; DCR: Disease Control Rate; mOS: median Overall Survival; PR: Partial Response; PDAC: Pancreatic Ductal Adenocarcinoma; LGSOC: Low-Grade Serous Ovarian Cancer.

Detailed Clinical Trial Protocols

-

Study Design: A Phase 1b/2, multicenter, open-label study to assess the safety and efficacy of this compound and avutometinib with gemcitabine/nab-paclitaxel.[19]

-

Patient Population: Eligible patients have histologically confirmed, previously untreated metastatic pancreatic ductal adenocarcinoma (PDAC) with an ECOG performance status of 0 or 1.[18][19]

-

Treatment Protocol:

-

Phase 1b (Dose Escalation): Patients receive escalating doses of the combination to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Phase 2 (Dose Expansion): Patients are treated at the RP2D. One identified RP2D was: avutometinib 2.4 mg BIW, this compound 200 mg BID, gemcitabine 800 mg/m², and nab-paclitaxel 125 mg/m² on days 1, 8, and 15 of a 28-day cycle.[18][24]

-

-

Primary Endpoints: The primary endpoint for Phase 1b is safety and tolerability to establish the RP2D. The primary endpoint for Phase 2 is Objective Response Rate (ORR).[19]

-

Secondary Endpoints: Include Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DOR).

-

Assessments: Tumor responses are evaluated using RECIST v1.1 criteria every 8 weeks. Adverse events are monitored and graded according to CTCAE.

References

- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. YAP/TAZ Signaling and Resistance to Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. researchgate.net [researchgate.net]

- 17. JNCCN 360 - Ovarian - Avutometinib and this compound Combination Leads to Durable Responses in Recurrent Low-Grade Serous Ovarian Cancer [jnccn360.org]

- 18. cancernetwork.com [cancernetwork.com]

- 19. ascopubs.org [ascopubs.org]

- 20. This compound, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. fiercebiotech.com [fiercebiotech.com]

- 23. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. onclive.com [onclive.com]

Defactinib's Impact on Epithelial-Mesenchymal Transition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Epithelial-Mesenchymal Transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and therapeutic resistance. A key regulator of this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from the extracellular matrix and growth factors to control cell survival, proliferation, and motility. Defactinib (VS-6063) is a potent, selective, and orally bioavailable small-molecule inhibitor of FAK and the structurally related Proline-rich Tyrosine Kinase 2 (Pyk2). This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential impact on EMT, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for research and development.

This compound: Mechanism of Action

This compound is an ATP-competitive, reversible inhibitor of FAK and Pyk2 kinase activity.[1] FAK is a central signaling node that becomes activated upon engagement of integrins with the extracellular matrix (ECM) or by growth factor receptor signaling.[2][3] FAK activation, through autophosphorylation at Tyrosine 397 (Y397), creates a high-affinity binding site for the SH2 domain of Src family kinases.[3] This FAK/Src complex then phosphorylates a cascade of downstream targets, activating critical pro-oncogenic pathways.

By inhibiting the kinase activity of FAK, this compound effectively blocks the autophosphorylation at Y397, preventing the recruitment of Src and the subsequent activation of downstream signaling cascades, most notably the PI3K/Akt and RAS/MEK/ERK pathways.[2][4] This disruption of FAK-mediated signaling ultimately inhibits tumor cell migration, invasion, proliferation, and survival.[5][6]

Quantitative Impact of this compound on EMT

This compound's inhibition of FAK signaling has profound effects on the EMT program. FAK activity is crucial for maintaining a mesenchymal phenotype, and its inhibition can promote a mesenchymal-to-epithelial transition (MET), characterized by the re-expression of epithelial markers and a reduction in migratory and invasive capabilities.

Potency and Efficacy of this compound

The inhibitory capacity of this compound has been quantified in various assays, demonstrating high potency against its primary targets.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC₅₀ | Focal Adhesion Kinase (FAK) | 0.6 nM | [7] |

| IC₅₀ | Proline-rich Tyrosine Kinase 2 (Pyk2) | 0.6 nM | [7] |

| EC₅₀ | FAK Phosphorylation (in vivo) | 26 nM | [7] |

| Effective Dose | Adrenocortical Carcinoma (ACC) Cell Lines (in vitro) | 1 µM and 5 µM | [3] |

| Clinical Dose | Recurrent Low-Grade Serous Ovarian Cancer (in combination) | 200 mg, twice daily | [8][9] |

Modulation of EMT Markers and Cellular Phenotype

While direct quantitative data on this compound monotherapy causing a fold-change in specific EMT marker proteins is limited in the reviewed literature, its functional impact and the effect of FAK pathway inhibition are well-documented. Studies often show that the EMT status itself is a predictive biomarker for the efficacy of this compound in combination therapies, with epithelial-like (low EMT score) cancers showing greater sensitivity.[4][10][11]

| Effect Category | Observation | Context / Model System | Reference(s) |

| EMT Marker Expression | TGF-β1 treatment decreases E-cadherin and increases ZEB1 and Vimentin, inducing a mesenchymal state. | NCI-H358 NSCLC Cells | [2] |

| EMT-TF Regulation | FAK signaling, via PI3K/Akt and ERK, regulates the transcription and protein stability of Snail1. | Embryonic Fibroblasts | [7] |

| EMT-TF Regulation | FAK knockdown leads to increased E-cadherin expression, an effect mediated through the regulation of Stat3. | B16F10 Melanoma Cells | |

| Cell Adhesion | Inhibition of FAK kinase activity (with inhibitor PF-562,271) increases cell-cell adhesion strength. | A431 Epidermoid Carcinoma | [3] |

| Cell Migration | This compound hampers cell migration in vitro. | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | [11] |

| Cell Invasion | FAK inhibition (with PF-573,228) decreases invasion in neuroblastoma cell lines. | Neuroblastoma Cells | [12] |

| Therapeutic Synergy | This compound shows strong synergy with RAF/MEK inhibitor Avutometinib in cancer cells with an epithelial phenotype, but not in those with a mesenchymal phenotype. | KRAS-mutated NSCLC Cells | [4][10][11] |

Experimental Protocols for Assessing this compound's Impact on EMT

To rigorously evaluate the effect of this compound on EMT, a series of well-established molecular and cell biology assays are required. The following sections provide detailed, synthesized protocols for these key experiments.

Western Blotting for EMT Marker Expression

This protocol is for assessing changes in the protein levels of key EMT markers.

-

Cell Lysis:

-

Culture cells to 80-90% confluency and treat with desired concentrations of this compound or DMSO (vehicle control) for 24-72 hours.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Denature at 95°C for 5 minutes.

-

Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer proteins from the gel to a PVDF (Polyvinylidene fluoride) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-pFAK Y397, anti-FAK, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) for EMT-TF mRNA Levels

This protocol measures changes in the mRNA expression of EMT-related transcription factors.

-

RNA Extraction:

-

Treat and harvest cells as described in step 4.1.1.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase treatment step to remove genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., SNAI1, ZEB1, TWIST1, CDH1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

-

Data Analysis:

-